tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride
Overview
Description
“tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate hydrochloride” is a chemical compound with the molecular formula C10H19FN2O2 . It is a derivative of tert-Butyl carbamate , which is a compound with the formula C5H11NO2 . The compound has two defined stereocentres .
Synthesis Analysis
The synthesis of tert-Butyl carbamate, a related compound, has been investigated in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string: CC©©OC(=O)N[C@@H]1CNCC[C@H]1F . This indicates that the compound contains a fluoropyrrolidinyl group attached to a carbamate group via a nitrogen atom .Scientific Research Applications
Crystal Structure Analysis
The compound has been studied for its role in the crystal structure of various derivatives. For example, tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate are new members of the isostructural family of compounds, where molecules are linked via hydrogen and halogen bonds involving the same carbonyl group (Baillargeon et al., 2017).
Synthesis of Medicinal Compounds
This chemical is crucial in the synthesis of medicinal chemistry applications like dipeptidyl peptidase IV inhibitors. It serves as a synthon for generating various intermediates, such as 4-fluoropyrrolidine-2-carboxamides and -carbonitriles (Singh & Umemoto, 2011).
Intermediate in Nucleotide Synthesis
The compound serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, helping in the study of nucleotide structures (Ober et al., 2004).
Photocatalysis Research
It has been utilized in photocatalyzed protocols to establish new cascade pathways for the assembly of a range of 3-aminochromones, thereby broadening the applications in photocatalysis (Wang et al., 2022).
Drug Intermediates Synthesis
This compound is used in synthesizing intermediates of various biologically active compounds, such as omisertinib (AZD9291), showing its importance in drug development (Zhao et al., 2017).
Generation of Azomethine Ylids
The compound has been explored for generating stable azomethine ylid precursors, which is important in organic synthesis (Alker et al., 1997).
Properties
IUPAC Name |
tert-butyl N-[(3R,4R)-4-fluoropyrrolidin-3-yl]carbamate;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O2.ClH/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10;/h6-7,11H,4-5H2,1-3H3,(H,12,13);1H/t6-,7-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIHIDFXVOGEND-ZJLYAJKPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2097061-04-4, 2097068-49-8 | |
Record name | Carbamic acid, N-[(3R,4R)-4-fluoro-3-pyrrolidinyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2097061-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(3R,4R)-4-fluoro-3-pyrrolidinyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1), rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2097068-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.